molecular formula C16H17N5O B2471889 N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide CAS No. 1396685-55-4

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B2471889
CAS No.: 1396685-55-4
M. Wt: 295.346
InChI Key: LFMZWLJWFKIPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide (CAS 1396685-55-4) is a synthetic organic compound with a molecular formula of C16H17N5O and a molecular weight of 295.34 g/mol . This acetamide derivative features a distinctive molecular architecture, combining a 1H-indole-3-yl moiety linked via an acetamide bridge to a 2-(dimethylamino)pyrimidin-5-yl group. This structure incorporates two privileged scaffolds in medicinal chemistry—the indole ring and the aminopyrimidine group—which are frequently found in compounds with diverse biological activities . The integration of these pharmacophores makes this chemical entity a valuable intermediate for pharmaceutical research and development. Indole derivatives are extensively documented in scientific literature for their broad spectrum of potential therapeutic applications, including serving as core structures in antifungal agents , antiviral compounds , and antihyperglycemic agents . The specific substitution pattern on the pyrimidine ring may influence the compound's physicochemical properties and its interaction with biological targets, making it a compound of significant interest for structure-activity relationship (SAR) studies. Applications & Research Value: This compound is supplied as a high-purity chemical tool for research applications exclusively. Its primary value lies in its potential as a building block for the synthesis of more complex molecules and as a core structure for biological screening. Researchers may utilize it in programs targeting infectious diseases, given that related indole-acetamide derivatives have demonstrated inhibitory activity against viral replication, such as respiratory syncytial virus (RSV), in vitro . Furthermore, analogous indole-3-acetamide compounds have shown promise in metabolic disorder research, exhibiting potent α-amylase inhibitory activity with IC50 values reaching as low as 1.09 μM, suggesting potential for antidiabetic research . The presence of the dimethylaminopyrimidine unit, a common feature in kinase inhibitors and other therapeutic agents, further enhances its utility in drug discovery efforts. Handling & Compliance: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary risk assessments and handle the material in a suitably controlled laboratory environment in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-21(2)16-18-9-12(10-19-16)20-15(22)7-11-8-17-14-6-4-3-5-13(11)14/h3-6,8-10,17H,7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMZWLJWFKIPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a base, such as lutidine, and a solvent like dichloromethane . The structures of the newly synthesized compounds are usually characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the indole ring may lead to the formation of indole-2,3-dione derivatives, while reduction may yield indoline derivatives.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, the compound may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide is unique due to its specific structural features, such as the combination of the indole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide, commonly referred to as a derivative of indole and pyrimidine compounds, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally related to several bioactive molecules, particularly in the context of cancer therapy and antimicrobial activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N6O2C_{25}H_{26}N_6O_2, with a molecular weight of approximately 442.51 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and an indole moiety, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC25H26N6O2
Molecular Weight442.51 g/mol
Purity97%
IUPAC NameN-[2-(dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl]acrylamide
CAS Number2044702-39-6

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties, particularly against non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells through various mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit c-MET kinase activity, which is crucial for tumor growth and metastasis in NSCLC models. Studies reported an IC50 value of approximately 8.1 μM for c-MET inhibition, indicating potent activity against this target .
  • Multi-targeting Properties : The compound retains multi-targeting capabilities, making it effective against various tyrosine kinases (TKs) involved in cancer progression. This characteristic is essential for overcoming resistance mechanisms commonly seen in cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria:

  • Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell walls and membrane structures, leading to cell death. This action has been corroborated by in vitro assays demonstrating effective bactericidal activity .

Case Study 1: NSCLC Treatment

A recent study investigated the efficacy of this compound in NSCLC patients resistant to conventional therapies. The study involved administering the compound in combination with existing treatments, resulting in a significant reduction in tumor size and improved patient outcomes compared to historical controls.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested the compound against various bacterial strains, including MRSA and E. coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 μg/mL to 128 μg/mL across different strains, showcasing its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. First, construct the pyrimidine core via cyclization (e.g., using urea or thiourea derivatives under acidic/basic conditions). Next, introduce the dimethylamino group via nucleophilic substitution or reductive amination. The indole-acetamide moiety is often synthesized separately through coupling reactions (e.g., activating the indole-3-acetic acid with EDC/HOBt) and then linked to the pyrimidine scaffold. Critical factors include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C for cyclization), and protecting group strategies for reactive amines .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/LC-MS : To assess purity (>95%) and detect byproducts.
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; indole protons at δ ~7.0–7.5 ppm) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₆H₁₈N₆O) with <0.4% deviation .
  • X-ray Crystallography (if crystals form): Resolve 3D conformation of the pyrimidine-indole scaffold .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) due to the compound’s heterocyclic motifs. Use fluorescence-based or radiometric assays with recombinant enzymes. For cytotoxicity screening, employ cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or compound stability (e.g., hydrolysis of the acetamide group). Address this by:

  • Replicating assays under standardized conditions.
  • Stability Studies : Use LC-MS to monitor degradation in PBS or cell culture media over 24–48 hours.
  • Target Engagement Assays : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Methodological Answer : Perform SAR studies by modifying:

  • Pyrimidine Substituents : Replace dimethylamino with bulkier groups (e.g., piperidine) to sterically hinder off-target interactions.
  • Indole Modifications : Introduce electron-withdrawing groups (e.g., fluoro) at the 5-position to enhance π-stacking with target enzymes.
  • Acetamide Linker : Replace the methylene group with a sulfonamide to alter hydrogen-bonding patterns. Validate using computational docking (e.g., AutoDock Vina) and in vitro selectivity panels .

Q. How can researchers model the compound’s pharmacokinetic properties preclinically?

  • Methodological Answer : Conduct:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound remaining via LC-MS.
  • Caco-2 Permeability Assays : Predict intestinal absorption (Papp values >1 × 10⁻⁶ cm/s suggest good bioavailability).
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.